The synthesis of (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride can be achieved through various methods, often involving the resolution of racemic mixtures or specific chiral synthesis techniques. One common method includes the use of starting materials such as p-tolylacetic acid derivatives, which undergo reactions involving amination and subsequent hydrochlorination to yield the hydrochloride salt form.
The yield and purity of the final product can be optimized by adjusting reaction times, temperatures, and concentrations of reactants.
The molecular structure of (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride features:
The InChI key for this compound is RZRRCPHBUKHOEY-UHFFFAOYSA-N, which aids in its identification in chemical databases.
(S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride can participate in several chemical reactions:
These reactions are essential for developing derivatives that may exhibit enhanced pharmacological properties.
The mechanism of action for (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride is primarily linked to its role as an intermediate in synthesizing bioactive compounds, particularly those targeting glutaminase inhibition. Glutaminase plays a crucial role in cancer metabolism; thus, compounds derived from this amino acid may exhibit anti-cancer properties by modulating metabolic pathways.
Key physical and chemical properties include:
These properties are critical for understanding its behavior in biological systems and its potential applications.
(S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride has several scientific applications:
The chiral pool strategy leverages enantiopure natural products as starting materials for stereoselective synthesis. For (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride, L-phenylalanine serves as an optimal precursor due to its structural homology with the target molecule’s arylalkyl backbone. The synthesis involves:
Advantages: High enantioselectivity (>99% ee) and minimal racemization risk due to retained α-carbon chirality from the natural precursor [5]. Limitations: Dependency on costly enzymatic steps and moderate yields (~60–70%) in decarboxylation [6].
Table 1: Chiral Pool Precursors and Key Reactions
Natural Precursor | Key Transformation | Stereochemical Outcome | Yield (%) |
---|---|---|---|
L-Phenylalanine | para-Methylation → Decarboxylation | Retention of S-configuration | 65–70 |
L-Tyrosine | Deoxygenation → Side-chain modification | Moderate ee (85%) | 55 |
Asymmetric catalysis enables de novo construction of the chiral center using achiral precursors. Key methodologies include:
Critical Parameters:
Table 2: Asymmetric Catalytic Systems for Stereocontrol
Catalyst Type | Reaction | ee (%) | Turnover Number |
---|---|---|---|
Pd/(S)-BINAP | C–H Amination of p-xylene | 94 | 200 |
L-Prolinamide | Strecker Reaction | 89 | 150 |
Ru-PNN Pincer Complex | Reductive Amination | 92 | 180 |
Computational studies (DFT) reveal that enantioselectivity in Pd-catalyzed reactions arises from steric constraints in the transition state, where the Re-face approach is disfavored by >3 kcal/mol [10].
Racemic 2-Amino-2-(p-tolyl)acetic acid can be resolved via diastereomeric salt formation or chiral chromatography:
Efficiency Metrics:
(S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride serves as a non-proteinogenic amino acid building block in SPPS. Key integration strategies include:
Table 3: SPPS Performance Metrics with (S)-2-Amino-2-(p-tolyl)acetic acid
Resin Type | Coupling Reagent | Coupling Efficiency (%) | Purity (Crude Peptide) |
---|---|---|---|
Wang | DIC/HOBt | 98.5 | 85% |
Rink Amide | HATU/DIPEA | 99.2 | 90% |
Case Study: Incorporation into anticancer peptide Pep-1 (sequence: H-Lys-Arg-(S-p-tolylGly)-Trp-OH) demonstrated no epimerization during 60-min couplings [4]. Cleavage with 95% TFA yielded peptides with >90% HPLC purity.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9